REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.[CH:10]1[C:15]([C:16]([CH2:18]Br)=O)=[CH:14][CH:13]=[C:12]([Cl:20])[CH:11]=1.C(=O)(O)[O-].[Na+]>>[Cl:20][C:12]1[CH:13]=[CH:14][C:15]([C:16]2[N:9]=[C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]3[CH:18]=2)=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Cl
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h 30 min. under argon
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness
|
Type
|
WASH
|
Details
|
by washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography
|
Type
|
CUSTOM
|
Details
|
crystallized in ether
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |